molecular formula C12H10ClN3OS B4422727 N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B4422727
M. Wt: 279.75 g/mol
InChI Key: PSEHMDSRNPZYGI-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a heterocyclic acetamide derivative featuring a 5-chloropyridin-2-yl group attached to the acetamide nitrogen and a pyridin-2-ylsulfanyl moiety at the thioether position. Acetamide derivatives are widely studied for their medicinal applications, including anticancer, anti-inflammatory, and receptor-targeting activities .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS/c13-9-4-5-10(15-7-9)16-11(17)8-18-12-3-1-2-6-14-12/h1-7H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEHMDSRNPZYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 5-chloropyridine-2-amine with 2-(pyridin-2-ylsulfanyl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. the process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, and the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or thiols.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound may also interact with cellular receptors or ion channels, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s structure can be compared to several analogs with modifications in the sulfanyl-linked moiety or the pyridine ring:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
N-(5-Chloropyridin-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4,5-Dimethyltriazole sulfanyl group C₁₂H₁₂ClN₅OS 325.77 Potential bioactivity (structural analog)
N-(5-Chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide Dual phenyl groups at sulfanyl and acetamide C₁₉H₁₅ClN₂OS 354.85 Enhanced lipophilicity
N-(5-Chloropyridin-2-yl)-2-[(4-acetamidophenyl)sulfanyl]acetamide 4-Acetamidophenyl sulfanyl group C₁₅H₁₄ClN₃O₂S 347.81 Improved solubility via polar acetamide
2-(Benzylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide Benzylsulfanyl group C₁₄H₁₂ClN₂OS 307.78 Simplified hydrophobic backbone

Key Observations :

  • Triazole vs.
  • Chlorine Positioning : The 5-chloro substitution on the pyridine ring is conserved across analogs (e.g., ), suggesting its role in electronic modulation or steric effects.
  • Phenyl vs. Heteroaryl Groups : Compounds with phenyl substituents (e.g., ) exhibit higher molecular weights and lipophilicity, which could influence membrane permeability.
Pharmacological and Functional Comparisons

While direct activity data for the target compound are unavailable, structurally related acetamides demonstrate diverse bioactivities:

  • FPR Receptor Agonists: Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) activate formyl peptide receptors (FPR1/FPR2), inducing calcium mobilization in neutrophils .
  • Adenosine Receptor Ligands: BAY 60-6583 (a pyridine-acetamide derivative) acts as an A2B adenosine receptor agonist, highlighting the scaffold’s versatility in targeting G-protein-coupled receptors .
  • Anticancer Activity : Derivatives like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide show potent activity against cancer cell lines (e.g., HCT-1, MCF-7) via mechanisms linked to kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide

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